molecular formula C17H17BrO4 B4702286 4-bromophenyl 4-(2-methoxyphenoxy)butanoate

4-bromophenyl 4-(2-methoxyphenoxy)butanoate

Cat. No. B4702286
M. Wt: 365.2 g/mol
InChI Key: HZGDCZXBHRGDLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromophenyl 4-(2-methoxyphenoxy)butanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'Bromo-MPB' and has a molecular weight of 381.23 g/mol.

Mechanism of Action

The mechanism of action of 4-bromophenyl 4-(2-methoxyphenoxy)butanoate is not well understood. However, it is believed that this compound can interact with various biological molecules and can modulate their functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromophenyl 4-(2-methoxyphenoxy)butanoate have not been extensively studied. However, some studies have suggested that this compound can exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-bromophenyl 4-(2-methoxyphenoxy)butanoate in lab experiments is its ability to form new chemical compounds. However, the limitations of using this compound in lab experiments include its toxicity and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for research on 4-bromophenyl 4-(2-methoxyphenoxy)butanoate. Some of these include:
1. Studying the mechanism of action of this compound to understand its biological functions.
2. Investigating the potential applications of this compound in drug discovery and development.
3. Studying the toxicity and safety of this compound in various biological systems.
4. Developing new synthetic methods for the production of this compound.
5. Studying the potential applications of this compound in the field of materials science.
Conclusion:
In conclusion, 4-bromophenyl 4-(2-methoxyphenoxy)butanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of science.

Scientific Research Applications

4-bromophenyl 4-(2-methoxyphenoxy)butanoate has been extensively studied for its potential applications in various fields of science. One of the major research applications of this compound is in the field of organic synthesis. It can be used as a reagent in organic reactions to form new chemical compounds.

properties

IUPAC Name

(4-bromophenyl) 4-(2-methoxyphenoxy)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO4/c1-20-15-5-2-3-6-16(15)21-12-4-7-17(19)22-14-10-8-13(18)9-11-14/h2-3,5-6,8-11H,4,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGDCZXBHRGDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCC(=O)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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